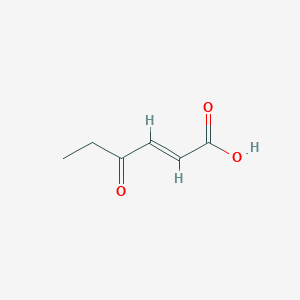

(E)-4-oxohex-2-enoic acid

Description

Contextualization within Biological and Chemical Systems

While the specific isolation of (E)-4-oxohex-2-enoic acid from a natural source is not widely documented, structurally related compounds, specifically other (E)-4-oxo-2-enoic acids, have been identified in microorganisms. For instance, (E)-4-oxonon-2-enoic acid is a fatty acid produced by the mycelium of Streptomyces olevaceus and exhibits significant antimicrobial activity. numberanalytics.comjocpr.com Another related compound, (E)-4-oxohexadec-2-enoic acid, has been reported in Hygrophorus eburneus. nih.gov The presence of this structural class of compounds in microorganisms suggests their potential involvement in metabolic pathways or as secondary metabolites with specific biological functions. From a metabolic standpoint, 2-oxohex-4-enoic acid is noted as a product in bacterial steroid degradation pathways, highlighting the role of similar unsaturated keto acids in microbial metabolism. jocpr.com

In a chemical context, this compound is primarily recognized as a synthetic intermediate. Its synthesis has been described as part of a broader effort to create derivatives of 4-oxo-crotonic acid for screening as potential therapeutic agents. rsc.org The reactivity endowed by its functional groups makes it a versatile building block in organic synthesis.

Significance of the Compound's Structural Motifs in Research

The chemical architecture of this compound contains two key structural motifs that are of considerable interest in medicinal chemistry and drug design: the α,β-unsaturated ketone and the carboxylic acid.

The α,β-unsaturated ketone moiety is a prominent feature in numerous biologically active compounds. nih.govapsronline.com This functional group acts as a Michael acceptor, meaning it can react with nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.govpressbooks.pub This reactivity is often implicated in the mechanism of action of various drugs and cytotoxic agents that can covalently modify their biological targets. nih.gov Research has shown that the α,β-unsaturated ketone scaffold is essential for the inhibitory activity of certain compounds against enzymes like protein kinase B (PknB) from Mycobacterium tuberculosis. rsc.org This highlights the potential of this motif in the design of targeted covalent inhibitors. nih.gov

The carboxylic acid group is another cornerstone of medicinal chemistry. numberanalytics.comnih.govwiley-vch.de It is a highly polar, ionizable group that can participate in strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors. nih.gov This ability to form key interactions often makes the carboxylic acid group a critical part of a compound's pharmacophore. nih.gov Furthermore, the presence of a carboxylic acid can significantly influence a molecule's physicochemical properties, such as water solubility, which is a crucial factor for drug delivery and bioavailability. wiley-vch.de A vast number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics, contain a carboxylic acid moiety. numberanalytics.comnih.gov

The combination of these two functional groups in this compound creates a molecule with a rich chemical reactivity and the potential for diverse biological interactions, making it and its derivatives attractive targets for synthesis and biological evaluation. rsc.org

Overview of Current Research Gaps and Future Directions

Current research on this compound and its analogs has primarily focused on their synthesis and evaluation as inhibitors of specific enzymes, such as protein kinase B and carbonic anhydrase. rsc.orgnih.gov While these studies have demonstrated the potential of the 4-oxo-2-enoic acid scaffold, several research gaps remain.

A significant gap is the limited exploration of the broader biological activity profile of this compound itself. Given that related natural products exhibit antimicrobial properties, a thorough investigation into its potential as an antibacterial or antifungal agent is warranted. numberanalytics.comjocpr.com Furthermore, while its role as a synthetic intermediate is established, the full scope of its utility in the synthesis of more complex, biologically active molecules has not been exhaustively explored.

Future research could, therefore, be directed towards several promising avenues. A key direction would be the comprehensive biological screening of this compound to identify novel therapeutic applications. This could be complemented by the synthesis of a focused library of derivatives to establish clear structure-activity relationships (SAR) for any identified biological activities. Another important future direction is the identification and validation of the specific molecular targets of this compound and its active derivatives. Elucidating the mechanism of action at a molecular level is crucial for the rational design of more potent and selective compounds. Given the reactivity of the α,β-unsaturated ketone, studies to investigate its potential as a covalent inhibitor for specific protein targets could also be a fruitful area of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(E)-4-oxohex-2-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h3-4H,2H2,1H3,(H,8,9)/b4-3+ |

InChI Key |

VUZJJUOKMOGBDH-ONEGZZNKSA-N |

Isomeric SMILES |

CCC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCC(=O)C=CC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Identification in Microbial Metabolism

Direct isolation of (E)-4-oxohex-2-enoic acid from microbial cultures has not been specifically detailed in available research. However, the microbial world is a rich source of structurally related oxoenoic acids. For instance, the compound (E)-4-Oxonon-2-enoic acid was identified in the mycelium of Streptomyces olivaceus. This discovery points to the capability of actinomycetes to synthesize unsaturated oxo acids, suggesting that shorter-chain analogues like this compound could potentially be produced by other microbial species or as intermediates in biosynthetic or degradative pathways.

Furthermore, studies on the bacterial degradation of aromatic compounds have identified related molecules. For example, Pseudomonas species are known to metabolize catechols via meta-ring fission, producing intermediates such as 2-oxopent-4-enoic acid and 2-oxohex-4-enoic acid. While these are positional isomers of the subject compound, their formation underscores the enzymatic machinery present in bacteria to handle unsaturated oxo acids. It is conceivable that this compound could be an intermediate in the degradation of certain xenobiotic or natural compounds, though direct evidence is currently lacking.

Presence in Plant Secondary Metabolism

There is a notable absence of direct scientific reports identifying this compound as a component of plant secondary metabolism. Plant metabolomes are incredibly diverse, and it is possible that this compound exists at low concentrations or as a transient intermediate that has yet to be identified. The focus of plant metabolite research has often been on other classes of compounds, and the comprehensive profiling of all short-chain oxo acids is an ongoing endeavor.

Characterization in Other Biological Matrices

To date, there are no specific studies that have characterized or identified this compound in other biological matrices such as animal tissues or fluids. Research into metabolic pathways in mammals and other eukaryotes has identified a vast array of keto acids, but the specific structure of this compound has not been reported as a metabolite in these systems.

Methodologies for Detection in Biological Samples

Given the lack of documented natural occurrence, there are no established and validated methods specifically for the detection and quantification of this compound in biological samples. However, based on its chemical structure as an unsaturated keto acid, several analytical techniques could be adapted for its detection.

The analysis of short-chain fatty acids and keto acids in biological matrices is typically challenging due to their polarity, volatility, and often low concentrations. General approaches that could be applied to this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility and thermal stability. Common derivatization strategies for organic acids include esterification (e.g., with methanol or butanol) or silylation (e.g., with BSTFA or MSTFA). The mass spectrometer would then provide a unique fragmentation pattern for the derivatized compound, allowing for its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. Reversed-phase chromatography could potentially be used to separate this compound from other components in a biological extract. Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), would offer high sensitivity and selectivity. Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention.

The table below summarizes potential analytical approaches for the detection of this compound in biological samples.

| Analytical Technique | Sample Preparation | Detection Method | Potential Advantages | Potential Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Extraction, Derivatization (Esterification or Silylation) | Mass Spectrometry | High chromatographic resolution, Established libraries for identification | Requires derivatization, Potential for thermal degradation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Extraction, (Optional Derivatization) | Mass Spectrometry (MS/MS) | High sensitivity and selectivity, No derivatization required | Potential for matrix effects, Method development may be required |

Compound Names

Biosynthesis Pathways of E 4 Oxohex 2 Enoic Acid

Enzymatic Precursors and Conversion Steps

The biosynthesis of a polyketide like (E)-4-oxohex-2-enoic acid begins with simple, common cellular building blocks. The necessary precursors are acyl-Coenzyme A (acyl-CoA) thioesters.

Starter Unit : The assembly is proposed to initiate with a two-carbon starter unit, Acetyl-CoA .

Extender Units : The carbon chain is elongated through the sequential addition of two-carbon units derived from Malonyl-CoA .

The conversion of these precursors into the final product involves a series of enzymatic steps catalyzed by the domains of the PKS enzyme. For this compound, a PKS with at least two modules would be required. The key enzymatic domains involved are:

Acyltransferase (AT) : Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the Acyl Carrier Protein (ACP).

Acyl Carrier Protein (ACP) : A small protein that holds the growing polyketide chain and shuttles it between the other enzymatic domains.

Ketosynthase (KS) : Catalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) between the growing chain and the newly loaded extender unit.

Ketoreductase (KR) : Reduces a β-keto group to a hydroxyl group.

Dehydratase (DH) : Eliminates water from a β-hydroxy group to form a double bond.

Enoylreductase (ER) : Reduces a carbon-carbon double bond to a single bond.

Thioesterase (TE) : Cleaves the completed polyketide chain from the ACP, releasing the final product.

Proposed Biosynthetic Routes and Intermediates

The assembly of this compound can be envisioned as a two-cycle process on a modular PKS. The specific sequence and action of the processing domains (KR, DH, ER) in each module are critical for generating the final structure.

Cycle 1: Formation of a Butyryl Intermediate

Loading : The AT domain of the first module loads acetyl-CoA onto the ACP.

Condensation : The KS domain catalyzes the condensation of the acetyl group with a malonyl-CoA extender unit, forming a four-carbon β-ketoacyl intermediate (acetoacetyl-ACP).

Full Reduction : To form the saturated ethyl tail of the final product, the β-keto group undergoes a complete reduction sequence. The KR domain reduces it to a hydroxyl group, the DH domain dehydrates it to a double bond, and the ER domain reduces the double bond to a single bond. This cycle produces a fully saturated four-carbon chain, butyryl-ACP.

Cycle 2: Formation of the Final C6 Chain

Chain Transfer : The butyryl chain is transferred to the KS domain of the second module.

Condensation : The AT domain of the second module loads another malonyl-CoA unit, and the KS domain catalyzes the condensation, extending the chain to a six-carbon β-ketoacyl intermediate.

Partial Processing : To generate the C4-oxo group and the C2-C3 double bond, this module must perform a specific, partial processing of the new β-keto group. The KR domain reduces the keto group to a hydroxyl, and the DH domain immediately eliminates water to form the (E)-configured double bond. Crucially, this module would lack a functional ER domain, so the double bond is not reduced. The keto group at the C4 position is retained because the KR domain in this module is either inactive or skipped.

Release : The final thioesterase (TE) domain hydrolyzes the thioester bond, releasing the completed this compound from the PKS.

The proposed biosynthetic steps are summarized in the table below.

| Step | Intermediate on ACP | Key PKS Domains Involved | Description |

| Loading | Acetyl-ACP | AT | Acetyl-CoA is loaded as the starter unit. |

| Cycle 1 | Butyryl-ACP | KS, AT, KR, DH, ER | Condensation with malonyl-CoA followed by full reduction (ketoreduction, dehydration, enoyl reduction). |

| Cycle 2 | (E)-4-oxohex-2-enoyl-ACP | KS, AT, KR, DH | Condensation with a second malonyl-CoA, followed by ketoreduction and dehydration to form the C2-C3 double bond. The C4-oxo group is retained. |

| Release | - | TE | The final product is hydrolyzed from the ACP. |

Genetic Basis of Biosynthetic Enzymes

The proposed PKS pathway would be encoded by a set of genes organized into a biosynthetic gene cluster (BGC). Such clusters are common for microbial secondary metabolites. nih.gov A hypothetical BGC for this compound production would contain the following key components.

| Hypothetical Gene | Encoded Enzyme/Protein | Function in Pathway |

| pksA | Polyketide Synthase | A large, modular protein containing the specific domains (KS, AT, KR, DH, ER, ACP, TE) required for the assembly-line synthesis of the molecule. researchgate.net |

| accA1 | Acetyl-CoA Carboxylase | An essential enzyme that synthesizes the malonyl-CoA extender units required for chain elongation. |

| pksR | Regulatory Protein | A transcription factor that controls the expression of the other genes within the cluster, often in response to specific signals. |

The pksA gene would encode a protein with a specific domain architecture:

Loading Domain: AT

Module 1: KS-AT-KR-DH-ER-ACP

Module 2: KS-AT-KR-DH-ACP

Termination Domain: TE

Regulation of Biosynthetic Pathways

The expression of a biosynthetic gene cluster for a secondary metabolite like this compound is expected to be tightly regulated. This regulation ensures that the compound is produced at the appropriate time in the organism's life cycle, often in response to environmental or cellular signals. Regulatory mechanisms would likely include:

Pathway-Specific Regulators : The BGC would likely contain its own regulatory gene(s), such as pksR from the table above. These regulators, often belonging to families like SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family), directly control the transcription of the PKS and other pathway genes. They can act as both activators and repressors.

Metabolic Transformation and Degradation Mechanisms

Catabolic Pathways and Enzymes Involved

The metabolic breakdown of (E)-4-oxohex-2-enoic acid is believed to follow a pathway analogous to the latter stages of testosterone (B1683101) degradation observed in bacteria such as Comamonas testosteroni. mdpi.comnih.gov In this pathway, a related intermediate, 2-hydroxyhexa-2,4-dienoic acid, undergoes a series of enzymatic reactions involving a hydratase, an aldolase (B8822740), and a dehydrogenase to break it down into smaller molecules that can enter central metabolism. mdpi.com

A probable catabolic sequence for this compound involves the following key enzymatic steps:

Hydration: A hydratase enzyme would likely catalyze the addition of a water molecule across the double bond of this compound.

Aldol (B89426) Cleavage: The resulting hydrated product would then be a substrate for an aldolase, which would cleave the carbon-carbon bond.

Dehydrogenation: The products of the aldolase reaction would be further oxidized by dehydrogenases to yield common metabolic intermediates.

The enzymes involved in this proposed pathway are homologous to the TesE, TesG (acting as an aldolase), and TesF (an acylating aldehyde dehydrogenase) enzymes from the testosterone degradation cluster in C. testosteroni. mdpi.com

| Enzyme Class | Proposed Function in this compound Degradation | Analogous Enzyme in Testosterone Degradation |

| Hydratase | Addition of water to the C2-C3 double bond | TesE |

| Aldolase | Cleavage of the hydrated intermediate | TesG (proposed aldolase activity) |

| Dehydrogenase | Oxidation of the resulting aldehydes | TesF (acylating aldehyde dehydrogenase) |

This table outlines the likely enzymatic steps and the corresponding enzymes from a known steroid degradation pathway.

Oxidative and Reductive Biotransformations

The biotransformation of this compound can proceed through both oxidative and reductive reactions, primarily targeting its functional groups.

Oxidative Biotransformations: Dehydrogenases play a crucial role in the oxidative steps of the degradation pathway. After the initial hydration and aldol cleavage, the resulting aldehydes, such as acetaldehyde (B116499) and propionaldehyde, are oxidized to their corresponding carboxylic acids (acetyl-CoA and propionyl-CoA) by NAD(P)+-dependent dehydrogenases. mdpi.com This oxidation is essential for feeding the breakdown products into central metabolic pathways like the citric acid cycle and gluconeogenesis.

Reductive Biotransformations: A key reductive transformation applicable to this compound is the saturation of its carbon-carbon double bond. This reaction is catalyzed by a class of enzymes known as enoate reductases . These enzymes, often flavin-dependent, use a reductant like NADH to reduce the α,β-unsaturated bond, yielding 4-oxohexanoic acid. nih.govrsc.org Enoate reductases have a broad substrate specificity for α,β-unsaturated carboxylates. nih.govscispace.com The reduction of the double bond removes the electrophilic nature of the β-carbon, which can be a detoxification step in some metabolic contexts. researchgate.net

| Transformation | Enzyme | Substrate | Product |

| Reduction | Enoate Reductase | This compound | 4-oxohexanoic acid |

| Oxidation | Aldehyde Dehydrogenase | Propionaldehyde | Propionyl-CoA |

This interactive table summarizes the key oxidative and reductive reactions.

Isomerization and Hydrolytic Reactions

Hydrolytic Reactions: The most significant hydrolytic reaction in the proposed catabolism of this compound is the hydration of the C2-C3 double bond. This reaction is catalyzed by a hydratase , specifically an enoyl-CoA hydratase-like enzyme, if the substrate is first activated to its CoA-ester, or a different type of hydratase acting on the free acid. mdpi.comresearchgate.net In the testosterone degradation pathway of C. testosteroni, the hydratase TesE converts 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoate. mdpi.comasm.org A similar enzymatic action on this compound would likely yield 4-hydroxy-2-oxohexanoic acid. The precise positioning of a water molecule by the enzyme's active site ensures the correct stereochemistry of the resulting hydroxyl group. nih.gov

Isomerization Reactions: While direct evidence for isomerization of this compound is scarce, isomerization is a common step in the metabolism of unsaturated fatty acids and related compounds. An isomerase could potentially convert the (E)-isomer to a (Z)-isomer if required by the specific stereochemistry of a downstream enzyme. Furthermore, if the initial hydration product is not suitable for the subsequent aldolase, an epimerase could be involved in altering the stereoconfiguration of the hydroxyl group.

Terminal Products of Metabolic Breakdown

The complete metabolic breakdown of this compound is expected to yield simple molecules that are central to the cell's primary metabolism. Following the proposed catabolic pathway:

Hydration of this compound would form 4-hydroxy-2-oxohexanoic acid.

An aldolase would then cleave 4-hydroxy-2-oxohexanoic acid into two smaller molecules: pyruvate (B1213749) and propionaldehyde . mdpi.com

Pyruvate is a key metabolic intermediate that can be converted to acetyl-CoA and enter the citric acid cycle, or be used in gluconeogenesis.

Propionaldehyde is oxidized by an acylating aldehyde dehydrogenase (like TesF) to propionyl-CoA . mdpi.com Propionyl-CoA can be further metabolized through various pathways, such as the methylcitrate cycle or conversion to succinyl-CoA, which also enters the citric acid cycle.

Therefore, the ultimate terminal products of this compound degradation are acetyl-CoA and succinyl-CoA, which are completely oxidized to CO2 and water, generating cellular energy in the form of ATP.

| Intermediate Compound | Enzyme | Terminal Product(s) | Metabolic Fate |

| 4-hydroxy-2-oxohexanoic acid | Aldolase | Pyruvate, Propionaldehyde | Entry into central metabolism |

| Propionaldehyde | Acylating Aldehyde Dehydrogenase | Propionyl-CoA | Conversion to succinyl-CoA for the citric acid cycle |

| Pyruvate | Pyruvate Dehydrogenase Complex | Acetyl-CoA | Entry into the citric acid cycle |

This table details the breakdown of intermediate compounds into terminal products and their subsequent metabolic roles.

Enzymatic Catalysis and Mechanistic Studies

Characterization of Enzymes Acting on (E)-4-oxohex-2-enoic Acid

Two primary enzymes are responsible for the metabolism of (2E)-4-oxohex-2-enedioic acid in the well-characterized TOL plasmid pathway of Pseudomonas putida mt-2: 4-oxalocrotonate tautomerase (4-OT) and 4-oxalocrotonate decarboxylase (4-OD).

4-Oxalocrotonate Tautomerase (4-OT): This enzyme, encoded by the xylH gene, catalyzes the tautomerization of the enol form, 2-hydroxy-2,4-hexadienedioic acid, to its more stable keto isomer, (2E)-4-oxohex-2-enedioic acid. However, its physiologically relevant role is the reverse reaction: the conversion of (2E)-4-oxohex-2-enedioic acid to its keto tautomer, 2-oxo-hex-3-enedioic acid. 4-OT is a homohexameric protein with an unusually small subunit size of only 62 amino acids (~7 kDa). It is notable for not requiring any metal ions or cofactors for its activity, relying instead on an N-terminal proline residue as the primary catalytic base.

4-Oxalocrotonate Decarboxylase (4-OD): This enzyme, encoded by the xylI gene, catalyzes the Mg²⁺-dependent decarboxylation of (2E)-4-oxohex-2-enedioic acid to yield pent-2-ene-1,5-dioic acid (also known as 2-hydroxymuconic semialdehyde) and carbon dioxide. 4-OD from Pseudomonas putida is a homodimeric enzyme with a subunit molecular weight of approximately 28 kDa. Its catalytic activity is strictly dependent on the presence of a divalent metal cation, with Mg²⁺ being the most effective physiological cofactor.

The table below summarizes the key characteristics of these two enzymes.

| Enzyme | Source Organism | Gene | Quaternary Structure | Subunit MW (kDa) | Cofactor Requirement | Catalyzed Reaction |

|---|---|---|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | Pseudomonas putida mt-2 | xylH | Homohaxamer | ~7 | None | Tautomerization |

| 4-Oxalocrotonate Decarboxylase (4-OD) | Pseudomonas putida mt-2 | xylI | Homodimer | ~28 | Mg²⁺ | Decarboxylation |

Elucidation of Enzyme Reaction Mechanisms

The catalytic mechanisms of 4-OT and 4-OD have been meticulously elucidated through a combination of structural biology, site-directed mutagenesis, and kinetic isotope effect studies.

Mechanism of 4-Oxalocrotonate Tautomerase (4-OT): 4-OT employs a general acid-base catalytic mechanism utilizing its N-terminal proline residue (Pro-1). The catalysis proceeds in two main steps:

Proton Abstraction: The α-carboxylate group of Pro-1 functions as a general base, abstracting a proton from the C3 position of the substrate, (2E)-4-oxohex-2-enedioic acid. Simultaneously, the α-amino group of the same Pro-1 residue acts as a general acid, protonating the C6 carboxylate group of the substrate. This concerted action generates a stabilized dienolate intermediate.

Reprotonation: The dienolate intermediate is then reprotonated. The α-amino group of Pro-1, now acting as a general base, abstracts a proton from a water molecule. This activated water molecule then delivers a proton to the C5 position of the intermediate, yielding the product, 2-oxo-hex-3-enedioic acid. The catalytic Pro-1 is thus regenerated for the next cycle.

Mechanism of 4-Oxalocrotonate Decarboxylase (4-OD): 4-OD catalyzes a non-oxidative β,γ-decarboxylation reaction that requires a Schiff base intermediate and a divalent metal ion.

Schiff Base Formation: The C4 keto group of (2E)-4-oxohex-2-enedioic acid reacts with the ε-amino group of a conserved active site lysine (B10760008) residue (e.g., Lys-163 in the P. putida enzyme) to form a protonated Schiff base (iminium ion).

Tautomerization and Decarboxylation: The Schiff base tautomerizes to form an enamine. The Mg²⁺ cofactor coordinates with the C1 carboxylate group, polarizing it and facilitating its removal as CO₂. The electron sink provided by the protonated enamine intermediate is crucial for stabilizing the resulting negative charge as the C-C bond cleaves.

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the product, pent-2-ene-1,5-dioic acid, and regenerate the active site lysine residue.

Investigation of Enzyme Specificity and Substrate Promiscuity

While both 4-OT and 4-OD act on (2E)-4-oxohex-2-enedioic acid, they exhibit markedly different levels of substrate specificity.

4-Oxalocrotonate Tautomerase (4-OT): This enzyme is famously promiscuous. While its physiological substrate is (2E)-4-oxohex-2-enedioic acid, it can efficiently catalyze the tautomerization of a range of other α,β-unsaturated ketones and esters that are structurally analogous. For example, it can isomerize 2-oxo-4-pentenoate and 2-oxo-4-heptenedioate. Furthermore, its active site can accommodate various nucleophiles, enabling it to catalyze unnatural Michael-type addition reactions, a property that has been explored in biocatalysis.

4-Oxalocrotonate Decarboxylase (4-OD): In contrast to 4-OT, 4-OD demonstrates high specificity for its cognate substrate. The precise architecture of the active site, including the positioning of the catalytic lysine, the Mg²⁺ ion, and other residues that bind the substrate's carboxylate groups, imposes strict structural constraints. Modifications to the substrate, such as altering the chain length or removing the C1 carboxylate group, typically result in a dramatic reduction or complete loss of catalytic activity. This high fidelity ensures the efficient channeling of the metabolic intermediate towards the next step in the catabolic pathway without wasteful side reactions.

The table below provides a comparative look at the relative activities of 4-OT on different substrates.

| Enzyme | Substrate | Relative Activity (%) | Reaction Type |

|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | (2E)-4-oxohex-2-enedioic acid | 100 | Tautomerization |

| 2-Oxo-4-pentenoate | ~60 | Tautomerization | |

| 2-Oxo-4-heptenedioic acid | ~85 | Tautomerization | |

| 4-Oxalocrotonate Decarboxylase (4-OD) | (2E)-4-oxohex-2-enedioic acid | 100 | Decarboxylation |

| 2-Oxo-4-pentenoate (lacks C6-carboxylate) | <0.1 | Decarboxylation |

Kinetic Analysis of Enzymatic Conversions

Steady-state kinetic analyses have been performed to quantify the efficiency of these enzymatic transformations. The Michaelis-Menten parameters (Kₘ, kcat) and the specificity constant (kcat/Kₘ) provide insight into the catalytic power and substrate affinity of each enzyme.

For 4-OT from P. putida, the turnover number (kcat) for the tautomerization of (2E)-4-oxohex-2-enedioic acid is remarkably high, indicating a very rapid catalytic cycle. The Kₘ value is in the micromolar range, reflecting a strong binding affinity for the substrate. The resulting specificity constant (kcat/Kₘ) approaches the diffusion-controlled limit, classifying 4-OT as a nearly "perfect" enzyme.

For 4-OD, the kinetic parameters also reflect a highly efficient enzyme, though not as rapid as 4-OT. The Kₘ value is also in the micromolar range, and the kcat ensures a robust flux through the decarboxylation step of the pathway. The high catalytic efficiency (kcat/Kₘ) underscores its role as a dedicated and effective catalyst in the meta-cleavage pathway.

The following table presents representative kinetic data for these enzymes with (2E)-4-oxohex-2-enedioic acid as the substrate.

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Experimental Conditions |

|---|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | 45 | 110 | 2.4 x 10⁶ | pH 7.5, 25°C |

| 4-Oxalocrotonate Decarboxylase (4-OD) | 102 | 12 | 1.2 x 10⁵ | pH 8.0, 25°C, 10 mM MgCl₂ |

Referenced Compound Names

| Systematic or Common Name | Also Known As |

| (2E)-4-oxohex-2-enedioic acid | 4-Oxalocrotonic acid; this compound |

| 2-Oxo-hex-3-enedioic acid | 4-Oxalocrotonate keto tautomer |

| 2-Hydroxy-2,4-hexadienedioic acid | 4-Oxalocrotonate enol tautomer |

| Pent-2-ene-1,5-dioic acid | 2-Hydroxymuconic semialdehyde |

| 2-Oxo-4-pentenoate | - |

| 2-Oxo-4-heptenedioic acid | - |

| Toluene | Methylbenzene |

| Catechol | 1,2-Dihydroxybenzene |

| Proline | (S)-Pyrrolidine-2-carboxylic acid |

| Lysine | (S)-2,6-Diaminohexanoic acid |

| Nicotinamide adenine (B156593) dinucleotide | NAD⁺ |

| Magnesium Ion | Mg²⁺ |

Chemical Synthesis Approaches for Research

Established Synthetic Routes to (E)-4-oxohex-2-enoic Acid for Research Purposes

For laboratory-scale research, two primary routes have been established for the synthesis of (E)-4-oxo-α,β-unsaturated acids, including this compound: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Another significant method is the aldol (B89426) condensation.

A prevalent and straightforward method involves the Wittig reaction of a suitable keto-phosphorane with glyoxylic acid. nih.gov This approach offers a direct route to the target molecule. The synthesis begins with the preparation of the necessary phosphorane, which is then reacted with glyoxylic acid in a suitable solvent mixture, such as chloroform (B151607) and methanol, at room temperature. nih.gov The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-alkene, which is the desired stereoisomer for this compound. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction represents a widely used alternative that is renowned for its high (E)-stereoselectivity. wikipedia.orgnrochemistry.com This reaction employs a phosphonate (B1237965) carbanion, which is typically more nucleophilic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction. wikipedia.org The reaction of an appropriate phosphonate, such as diethyl (2-oxobutyl)phosphonate, with glyoxylic acid in the presence of a base like sodium hydride would yield this compound. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies the purification of the final product. alfa-chemistry.com

Aldol condensation provides another versatile route. Microwave-assisted aldol condensation between a methyl ketone, in this case, 2-butanone (B6335102), and glyoxylic acid has been shown to be an effective method for producing various 4-oxo-2-butenoic acid derivatives. rsc.org The reaction conditions can be tailored based on the substrate, with acid catalysis (e.g., tosic acid) often being optimal for aliphatic ketones. rsc.org

| Synthesis Method | Key Reagents | Typical Conditions | Advantage |

| Wittig Reaction | Keto-phosphorane, Glyoxylic acid | Room temperature, Chloroform/Methanol | Direct, single-step olefination nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate ester, Glyoxylic acid, Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | High (E)-stereoselectivity, easy purification wikipedia.orgalfa-chemistry.com |

| Aldol Condensation | 2-Butanone, Glyoxylic acid, Catalyst (e.g., tosic acid) | Microwave irradiation, Dioxane | Utilizes readily available starting materials rsc.org |

Stereoselective and Stereospecific Synthesis Methodologies

Achieving the correct stereochemistry at the C2-C3 double bond is paramount, and several methodologies are designed to be highly stereoselective for the (E)-isomer.

The Horner-Wadsworth-Emmons reaction is intrinsically (E)-selective due to thermodynamic control in the formation of the key oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by the steric bulk of the substituents on the phosphonate and the aldehyde, as well as the reaction conditions. For the synthesis of this compound, the use of a stabilized phosphonate reagent reacting with glyoxylic acid strongly favors the formation of the trans-alkene. nrochemistry.com

Modifications of the Wittig reaction can also ensure high (E)-selectivity. The Schlosser modification, for instance, allows for the conversion of the initially formed Z-alkene-favored intermediate into the more stable E-alkene. alfa-chemistry.com However, for α,β-unsaturated keto acids, the use of stabilized ylides is generally sufficient to provide the (E)-isomer as the major product. nih.gov

Other stereoselective methods for the synthesis of (E)-α,β-unsaturated esters, which can be subsequently hydrolyzed to the carboxylic acid, include carbene-catalyzed redox esterification of alkynyl aldehydes and chromium-induced olefination of aldehydes with dichloroacetate, which exclusively yields (E)-products. lookchem.com

| Method | Key Feature for Stereoselectivity | Expected Outcome for 4-oxohex-2-enoic acid |

| Horner-Wadsworth-Emmons | Thermodynamic control of intermediate formation | Predominantly (E)-isomer wikipedia.org |

| Wittig Reaction (with stabilized ylide) | Formation of the more stable (E)-product | Major product is the (E)-isomer nih.gov |

| Chromium-induced Olefination | Specific reaction mechanism | Exclusively (E)-isomer of the corresponding ester lookchem.com |

Strategies for Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. For this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated at various positions.

A synthetic strategy for deuterium labeling can be adapted from methods used for analogous compounds like 4-oxo-2(E)-nonenal. nih.gov This would involve the use of deuterium-labeled reagents at specific steps. For instance, to introduce deuterium at the C2 and C3 positions, a synthetic route proceeding through an alkyne intermediate could be employed. Selective reduction of the alkyne using lithium aluminum deuteride (B1239839) (LiAlD₄) followed by quenching with deuterium oxide (D₂O) would result in the desired labeled alkene. nih.gov

For labeling the ethyl group (C5 and C6), one could start with isotopically labeled 2-butanone in an aldol condensation approach. Commercially available labeled precursors can be utilized in the established synthetic routes to generate the final labeled product.

| Isotope | Position of Label | Synthetic Strategy | Precursor |

| Deuterium (²H) | C2, C3 | Reduction of an alkyne intermediate | Lithium aluminum deuteride, Deuterium oxide nih.gov |

| Carbon-13 (¹³C) | C5, C6 | Aldol condensation | Labeled 2-butanone |

| Carbon-13 (¹³C) | C1 (Carboxyl) | Wittig or HWE reaction | ¹³C-labeled glyoxylic acid |

Derivatization Strategies for Analog Synthesis in Academic Studies

To investigate structure-activity relationships and to probe biological interactions, a variety of analogs of this compound can be synthesized. Key strategies include modification of the carboxylic acid group, reactions at the α,β-unsaturated system, and alterations to the ethyl ketone moiety.

The carboxylic acid can be converted into esters and amides through standard coupling reactions. This allows for the exploration of how changes in polarity and hydrogen bonding potential at this position affect biological activity.

The α,β-unsaturated ketone is a Michael acceptor, making it susceptible to Michael addition reactions. masterorganicchemistry.com This allows for the introduction of a wide range of nucleophiles at the C3 position, leading to a diverse library of analogs. Thiols, amines, and other nucleophiles can be added to generate new derivatives for further study.

Modification of the ethyl group can be achieved by utilizing different methyl ketones in the aldol condensation route or by preparing different keto-phosphoranes for the Wittig reaction. nih.govrsc.org This allows for the synthesis of analogs with varying chain lengths and steric bulk at the C4-keto position.

| Derivatization Strategy | Reaction Type | Potential Modifications | Purpose in Research |

| Carboxylic Acid Modification | Esterification, Amidation | Methyl esters, ethyl esters, various amides | Study the role of the carboxyl group in biological interactions |

| Michael Addition | Conjugate addition | Addition of thiols, amines, etc., at C3 | Investigate the importance of the α,β-unsaturated system for activity masterorganicchemistry.com |

| Ketone Moiety Alteration | Wittig, Aldol condensation | Varying the alkyl chain length (e.g., propyl, butyl) | Explore the impact of steric and electronic properties at the keto group nih.govrsc.org |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for isolating (E)-4-oxohex-2-enoic acid from reaction mixtures or complex biological samples, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of organic acids. shimadzu.com

Reversed-Phase (RP-HPLC): This is a widely used method for organic acids. Separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically an aqueous solution of an acid like formic acid or trifluoroacetic acid mixed with an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, allowing for better retention and peak shape. A Diode Array Detector (DAD) is often used for detection and preliminary identification based on the UV absorbance of the α,β-unsaturated carbonyl system. cnrs.fr

Ion-Exclusion Chromatography (IEC): This technique is highly effective for separating weak acids. shimadzu.com It utilizes a stationary phase with fixed ionic groups (H-type ion exchangers). The principle involves the electrostatic repulsion of strong acids, which elute quickly, while weaker, less ionized acids like this compound can penetrate the pores of the packing material, leading to their separation. shimadzu.com Acidic aqueous solutions are typically used as the mobile phase. shimadzu.com

Gas Chromatography (GC): For GC analysis, the volatility of this compound must be increased through derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). This technique, often coupled with a Flame Ionization Detector (FID), can provide high-resolution separation and is suitable for purity assessment of the derivatized analyte. researchgate.net

Table 1: Typical HPLC Parameters for Organic Acid Separation

| Parameter | Reversed-Phase HPLC | Ion-Exclusion Chromatography |

| Stationary Phase | Octadecylsilyl (C18) | H-type cation exchange resin |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Dilute aqueous acid (e.g., Perchloric acid) |

| Detector | Diode Array Detector (DAD) or UV Detector | Conductivity Detector or UV Detector |

| Column Temperature | 30-40 °C | 30-60 °C |

| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.8 mL/min |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR in a methodological context)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons of the trans-double bond (typically between 6.0 and 7.5 ppm) with a characteristic large coupling constant (³J ≈ 15-16 Hz). mdpi.com Other expected signals include a quartet for the methylene (B1212753) group adjacent to the ketone and a triplet for the terminal methyl group of the ethyl moiety. mdpi.com

¹³C NMR: The spectrum would feature signals for the carboxylic acid carbon (~170 ppm), the ketone carbonyl carbon (~200 ppm), two sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the ethyl group. mdpi.comuece.br

Mass Spectrometry (MS): MS provides information about the mass of the molecule and its fragments. The molecular formula C₆H₈O₃ corresponds to a molecular weight of approximately 128.13 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the compound would likely be detected as the deprotonated molecule [M-H]⁻ at m/z 127 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 129 in positive ion mode. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of H₂O, CO₂, or the ethyl group, which can be used to confirm the structure.

Infrared (IR) Spectroscopy: FTIR provides information about the functional groups present. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretching bands for the ketone and the carboxylic acid (~1680-1740 cm⁻¹), a C=C stretching band for the alkene (~1620-1650 cm⁻¹), and a strong C-H bend for the trans-alkene (~960-980 cm⁻¹). uece.br

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Vinyl Protons | Two doublets, δ ≈ 6.0-7.5 ppm, ³J ≈ 15-16 Hz |

| Ethyl Group | Quartet (CH₂) and Triplet (CH₃) | |

| ¹³C NMR | Carbonyls | δ ≈ 170 ppm (COOH), δ ≈ 200 ppm (C=O) |

| Alkene | Two signals in the δ ≈ 120-150 ppm region | |

| IR | O-H Stretch | Broad band, ~2500-3300 cm⁻¹ |

| C=O Stretch | Two sharp bands, ~1680-1740 cm⁻¹ | |

| C=C Stretch | Sharp band, ~1620-1650 cm⁻¹ | |

| MS (ESI⁻) | Molecular Ion | [M-H]⁻ at m/z 127 |

Quantitative Analysis Techniques in Complex Research Matrices

Quantifying this compound, particularly at low concentrations in complex biological or environmental samples, requires highly sensitive and selective methods. Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

The methodology involves:

Sample Preparation: This step is crucial to remove interfering substances from the matrix. It may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Internal Standard: A stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample at a known concentration at the beginning of the sample preparation process. This internal standard corrects for any analyte loss during extraction and for variations in instrument response. nih.gov

LC-MS/MS Analysis: The sample extract is analyzed by LC-MS/MS. The liquid chromatography step separates the analyte from other components. mdpi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 127) is selected, fragmented, and a specific product ion is monitored. This process is done simultaneously for both the unlabeled analyte and the isotope-labeled internal standard, providing exceptional selectivity and sensitivity. nih.govmdpi.com

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of this compound in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. mdpi.com

In some cases, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to target the ketone functional group, creating a derivative with strong UV or MS signals, thereby enhancing detection sensitivity. researchgate.net

Advanced Hyphenated Techniques for Comprehensive Research Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of compounds in complex mixtures. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: As described above, this is the most powerful hyphenated technique for both identifying and quantifying this compound. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. cnrs.frnih.gov High-resolution mass spectrometry (e.g., LC-QTOF-MS) can provide accurate mass measurements, allowing for the determination of the elemental composition and further confirming the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation of GC with the detection power of MS. After derivatization to an ester, GC-MS can be used to separate this compound from other volatile components and provide a mass spectrum that can be compared to spectral libraries for identification.

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This approach combines the unique selectivity of ion chromatography for ionic species with the sensitivity of tandem mass spectrometry. It can be particularly useful for analyzing the compound in aqueous matrices where other organic acids and inorganic ions are present. cnrs.fr

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common due to lower sensitivity, online LC-NMR can provide structural information (¹H NMR spectra) for compounds as they elute from the HPLC column. This can be a powerful tool for identifying unknown isomers or related compounds in a mixture without the need for prior isolation. researchgate.net

Table 3: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application |

| LC-MS/MS | Reversed-Phase or Ion-Exclusion | Mass Spectrometry (MRM) | Targeted quantification, structural confirmation |

| GC-MS | Volatility (after derivatization) | Mass Spectrometry (Scan) | Identification in volatile mixtures, purity |

| IC-MS/MS | Ion-Exchange | Mass Spectrometry (MRM) | Analysis in complex aqueous/ionic matrices |

| LC-NMR | Reversed-Phase | NMR Spectroscopy | Structural elucidation of unknown peaks |

Role in Biological Processes and Intermediary Metabolism

Integration into Central Metabolic Networks

Direct evidence for the integration of (E)-4-oxohex-2-enoic acid into central metabolic networks such as glycolysis, the citric acid cycle, or fatty acid metabolism is not extensively documented. However, based on its structure as an unsaturated keto acid, several plausible routes for its assimilation can be hypothesized.

One potential pathway for its entry into central metabolism is through β-oxidation, a core process in fatty acid degradation. This would likely require initial enzymatic modifications, such as the reduction of the ketone group at C-4 and the saturation of the double bond between C-2 and C-3. The resulting saturated fatty acid could then be activated to its CoA derivative and subsequently enter the β-oxidation spiral, yielding acetyl-CoA. This acetyl-CoA could then be funneled into the citric acid cycle for energy production or utilized as a precursor for various biosynthetic pathways.

Alternatively, the carbon skeleton of this compound could potentially be catabolized through pathways analogous to those for other short-chain organic acids. For instance, in the bacterial degradation of certain aromatic compounds like catechols, ring fission can lead to the formation of oxoenoic acids, such as the structural isomer 2-oxohex-4-enoic acid. nih.govnih.gov These are subsequently metabolized to intermediates of central metabolism like pyruvate (B1213749) and acetyl-CoA. asm.org A similar catabolic fate could be envisioned for this compound.

The table below outlines the hypothetical enzymatic steps that could facilitate the integration of this compound into central metabolism.

| Hypothetical Step | Enzyme Class | Potential Product | Link to Central Metabolism |

| Reduction of C=C bond | Enoyl-CoA reductase | 4-oxohexanoic acid | Precursor for β-oxidation |

| Reduction of C=O bond | Carbonyl reductase | 4-hydroxyhex-2-enoic acid | Potential for further modification |

| Full saturation and oxidation | Multiple steps | Acetyl-CoA, Propionyl-CoA | Entry into Citric Acid Cycle, Gluconeogenesis |

Contribution to Specialized Metabolic Pathways

While its role in primary metabolism is speculative, this compound and its structural analogues are more prominently associated with specialized or secondary metabolic pathways, particularly in microorganisms. The 4-oxo-2-enoic acid motif is a recurring structural element in a variety of biologically active natural products. jocpr.com

A notable example is (E)-4-oxonon-2-enoic acid, a longer-chain analogue of this compound, which has been isolated from the mycelium of Streptomyces olevaceus and exhibits antibacterial properties. jocpr.comresearchgate.net This suggests that this compound could also be a secondary metabolite in certain bacteria or fungi, potentially serving as a defense compound.

The biosynthesis of such unsaturated keto acids is likely linked to polyketide synthesis pathways. Polyketide synthases (PKS) are large, multi-domain enzymes that, much like fatty acid synthases (FAS), use acetyl-CoA and malonyl-CoA as building blocks to create a diverse array of complex molecules. mdpi.comnih.govnih.govresearchgate.netoup.comoup.comwikipedia.orgresearchgate.netrasmusfrandsen.dknih.gov It is conceivable that this compound is an intermediate or a final product of a PKS pathway. In such a pathway, the assembly of three acetyl-CoA units, followed by specific ketoreduction, dehydration, and enoylreduction steps, could lead to the formation of this compound.

The table below summarizes some natural products containing the 4-oxo-2-enoic acid moiety and their producing organisms, highlighting the potential for this compound to be a product of specialized metabolism.

| Compound | Producing Organism | Biological Activity | Reference |

| (E)-4-Oxonon-2-enoic acid | Streptomyces olevaceus | Antibacterial | jocpr.comresearchgate.net |

| Pyrenophorin | Pyrenophora avenae (fungus) | Antifungal, Cytotoxic | jocpr.com |

| Macrosphelide B | Microsphaeropsis sp. (fungus) | Anti-adhesion | jocpr.com |

| A26771B | Penicillium turbatum (fungus) | Antibiotic | jocpr.com |

Potential as a Metabolic Branch Point

The chemical structure of this compound, with its multiple reactive sites—a carboxylic acid, a ketone, and a conjugated double bond—makes it a prime candidate for a metabolic branch point. From this intermediate, metabolic flux could be directed towards several distinct pathways.

Entry into Catabolism: As discussed, reduction and subsequent oxidation could channel its carbon skeleton into central catabolic routes for energy production.

Elongation to Longer-Chain Fatty Acids: The carboxylic acid group could be activated to a CoA-thioester, which could then serve as a primer for further elongation by fatty acid synthase or polyketide synthase systems, leading to more complex lipids or polyketides.

Amino Acid Metabolism: Transamination of the keto group at C-4 could lead to the formation of a novel amino acid, which could then be incorporated into peptides or serve other metabolic functions.

Cyclization Reactions: The reactive nature of the molecule could facilitate intramolecular cyclization reactions, leading to the formation of lactones or other heterocyclic compounds. For instance, a related compound, 2-hydroxyhexa-2,4-dienoic acid, has been shown to be converted to 2-hydroxy-4-hex-2-enolactone in the degradation of testosterone (B1683101) by Comamonas testosteroni. asm.org

Cross-Talk with Other Biochemical Routes

The reactivity of this compound suggests it could engage in significant cross-talk with other biochemical pathways, not just as a metabolic intermediate, but also as a signaling molecule or a modulator of enzyme activity.

The α,β-unsaturated carbonyl moiety is a Michael acceptor, making the molecule electrophilic. This allows it to react with nucleophilic residues in proteins, such as the cysteine residues in glutathione (B108866) or in the active sites of certain enzymes. biorxiv.org This covalent modification could alter the function of target proteins, thereby influencing various cellular processes. Such electrophilic oxo-fatty acids are known to have roles in redox signaling and the regulation of inflammatory responses. biorxiv.org

Furthermore, some unsaturated fatty acids have been identified as diffusible signaling factors (DSFs) in microbial communication, regulating processes like biofilm formation, virulence, and antibiotic production. tandfonline.comjst.go.jp While the known DSFs are typically longer-chain fatty acids, the possibility that a shorter, reactive molecule like this compound could play a similar role in intercellular signaling cannot be discounted. Its production and secretion by one cell could influence the metabolic state and gene expression of neighboring cells.

Finally, the structural similarity of this compound to intermediates in various metabolic pathways could lead to its interaction with enzymes from those pathways, either as a substrate or as a competitive inhibitor. For example, derivatives of 4-oxo-2-butenoic acid have been shown to inhibit enzymes like protein kinase B. rsc.org This "metabolic mimicry" could be a mechanism for regulating the flux through various biochemical routes.

Regulation of E 4 Oxohex 2 Enoic Acid Metabolism

Transcriptional and Translational Control of Related Enzymes

The enzymes responsible for the metabolism of (E)-4-oxohex-2-enoic acid are typically encoded within operons that are subject to sophisticated transcriptional control. These operons, such as the dmp operon in Pseudomonas sp. CF600, the xyl operon in Pseudomonas putida, and the tbu operon in Pseudomonas pickettii PKO1, are primarily regulated by transcriptional activators that respond to the presence of aromatic substrates. google.comfrontiersin.orgasm.orgnih.govebi.ac.uksci-hub.seresearchgate.net

Key transcriptional regulators, such as DmpR and XylR, belong to the NtrC family of activators. asm.org These proteins bind to specific DNA sequences upstream of the operon's promoter and, upon binding an effector molecule (typically the initial aromatic substrate like phenol (B47542) or m-cresol), activate transcription. google.comasm.orgsci-hub.se For instance, the dmp operon is controlled by the DmpR protein, which activates transcription in response to a range of phenolic compounds. google.comasm.org Similarly, the xyl operon is regulated by XylR, which is activated by xylenes (B1142099) and toluenes. nih.gov The tbu operon from P. pickettii PKO1 is regulated by TbuS, which acts as both a repressor in the absence of an inducer and an activator in its presence. ebi.ac.uk

The genes encoding the enzymes that directly metabolize intermediates leading to and from this compound, such as 4-hydroxy-2-oxovalerate aldolase (B8822740) and 4-oxalocrotonate decarboxylase, are co-transcribed with the upstream enzymes of the pathway. ebi.ac.ukresearchgate.net This co-regulation ensures a coordinated response to the presence of the primary aromatic substrate. For example, in Pseudomonas sp. CF600, the genes for these enzymes are part of the dmp operon, and their expression is induced by phenol. asm.orgresearchgate.net

Translational control mechanisms also play a role. For instance, the expression of MhpE (4-hydroxy-2-ketopentanoate aldolase) in E. coli is translationally coupled to the expression of MhpF, and their interaction is important for the solubility of MhpE. google.com

Table 1: Transcriptional Regulators and their Inducers for Operons Related to this compound Metabolism

| Regulator | Operon | Inducing Compound(s) | Organism |

| DmpR | dmp | Phenol, cresols, 3,4-dimethylphenol | Pseudomonas sp. CF600 |

| XylR | xyl | Toluene, xylenes | Pseudomonas putida |

| TbuS | tbu | Phenol, m-cresol | Pseudomonas pickettii PKO1 |

| CatR | cat | cis,cis-muconate | Pseudomonas putida |

This table summarizes key transcriptional regulators, the operons they control, their primary inducing compounds, and the host organisms.

Post-Translational Modification of Key Enzymes

Post-translational modifications provide a rapid mechanism for regulating enzyme activity in response to changing cellular conditions. While specific data on the post-translational modification of enzymes directly acting on this compound is limited, general principles of enzyme regulation in metabolic pathways suggest their involvement.

One documented example of a modification that can affect enzymes in related pathways is the activation of certain carboxylases and reductases by phosphopantetheine transferase, which converts the inactive apo-enzyme to the active holo-enzyme. google.com Although not directly demonstrated for the enzymes of the this compound pathway, this highlights a potential regulatory mechanism.

Furthermore, the activity of some decarboxylases involved in aromatic degradation pathways that are synthesized as inactive proenzymes requires post-translational activation by iron-sulfur cluster-installing proteins. utsa.edu

Metabolite-Mediated Regulation

The activity of enzymes in the this compound metabolic pathway can be directly influenced by the presence of specific metabolites, either through allosteric regulation or feedback inhibition.

A notable example of allosteric regulation is the activation of 4-hydroxy-2-oxovalerate aldolase. In Thermus thermophilus, this enzyme is allosterically activated by NADH. uniprot.org Similarly, the aldolase from Pseudomonas sp. CF600 is activated by NADH and to a lesser extent by NAD+. uniprot.org This suggests a mechanism to couple the rate of the aldol (B89426) reaction to the redox state of the cell. The aldolase from Paraburkholderia xenovorans LB400 is also allosterically activated by the turnover of the aldehyde product by the subsequent enzyme in the pathway, BphJ, partly through NADH. uniprot.org

Feedback inhibition is another crucial regulatory mechanism. The 4-carboxy-4-hydroxy-2-oxoadipate aldolase from Sphingobium sp. is inhibited by its product, oxaloacetate, which could control the metabolic flux through the pathway. uniprot.org While direct feedback inhibition by this compound on upstream enzymes has not been extensively documented, it remains a plausible mechanism for fine-tuning the pathway. Additionally, the 4-hydroxy-2-oxovalerate aldolase from Paraburkholderia xenovorans LB400 is competitively inhibited by oxalate. uniprot.org

Table 2: Metabolite-Mediated Regulation of Enzymes in the this compound Pathway

| Enzyme | Regulatory Metabolite | Type of Regulation | Organism |

| 4-hydroxy-2-oxovalerate aldolase | NADH | Allosteric Activation | Thermus thermophilus |

| 4-hydroxy-2-oxovalerate aldolase | NADH, NAD+ | Allosteric Activation | Pseudomonas sp. CF600 |

| 4-hydroxy-2-oxovalerate aldolase | Oxalate | Competitive Inhibition | Paraburkholderia xenovorans LB400 |

| 4-carboxy-4-hydroxy-2-oxoadipate aldolase | Oxaloacetate | Feedback Inhibition | Sphingobium sp. |

This table provides examples of how specific metabolites regulate the activity of key enzymes involved in the metabolism of this compound and related compounds.

Environmental and Stress-Induced Regulatory Mechanisms

Temperature and pH: The activity of enzymes is highly dependent on temperature and pH. For instance, the 4-hydroxy-2-oxovalerate aldolase from Pseudomonas sp. CF600 exhibits an optimal pH between 8.5 and 9.0. uniprot.org In Thermus thermophilus, a thermophilic bacterium, the 4-hydroxy-2-oxovalerate aldolase has a half-life of 42 hours at 50°C. uniprot.org The 4-carboxy-4-hydroxy-2-oxoadipate aldolase from Sphingobium sp. shows an optimal pH of 8.0 for its aldolase activity. uniprot.org These characteristics reflect the adaptation of the microorganisms to their specific environmental niches.

Oxidative Stress: The aerobic degradation of aromatic compounds can lead to the production of reactive oxygen species (ROS), inducing an oxidative stress response. uniprot.orgnlc-bnc.ca This response involves the upregulation of genes encoding protective enzymes such as catalases and superoxide (B77818) dismutases. uniprot.orgfrontiersin.org In some cases, oxidative stress can repress the expression of certain genes. nih.gov The regulatory systems that respond to oxidative stress, such as OxyR and PerR, can influence the expression of catabolic operons, thereby modulating the metabolic flux through pathways involving this compound. frontiersin.org

Future Research Directions and Theoretical Perspectives

Unraveling Undiscovered Biosynthetic or Degradative Pathways

The complete metabolic journey of (E)-4-oxohex-2-enoic acid within biological systems remains largely uncharted territory. Future research should prioritize the discovery and characterization of its biosynthetic and degradative routes.

Biosynthesis: The biosynthesis of α-keto acids can occur from various precursors, including amino acids and sugars via central metabolic routes like the TCA cycle. mdpi.comresearchgate.net For this compound, one can theorize pathways originating from the modification of common fatty acid or amino acid precursors. For instance, the degradation of certain branched-chain amino acids is known to produce α-keto acids. creative-proteomics.com A potential biosynthetic route could involve the desaturation and oxidation of a C6 carboxylic acid. The biosynthesis of unsaturated fatty acids in bacteria is well-documented and involves both oxygen-dependent and independent mechanisms, which could be explored as a starting point. nih.gov

Degradation: The degradation of α-keto acids typically involves their conversion into intermediates of central metabolism. libretexts.org Pathways such as transamination or oxidative deamination can convert them into molecules that feed into the citric acid cycle. libretexts.orgslideshare.net For this compound, a plausible degradation pathway would involve the reduction of the carbon-carbon double bond, a reaction catalyzed by enoate reductases, followed by further oxidation or cleavage. Another possibility is its conversion to other α-keto acids that are then funneled into established metabolic pathways. researchgate.netnih.gov Investigating microbial environments, particularly those rich in hydrocarbons or fatty acids, may lead to the discovery of organisms capable of utilizing this compound as a carbon source, thereby revealing its degradative pathway.

High-Throughput Screening for Novel Enzymes

Identifying enzymes that can act on this compound is crucial for understanding its metabolism and for potential biocatalytic applications. High-throughput screening (HTS) methodologies offer a powerful tool for this purpose.

Future research could employ HTS to screen metagenomic libraries or collections of microbial isolates for enzymes capable of transforming this compound. Given its structure, key enzyme classes to target would include:

Enoate Reductases (EREDs): These enzymes, part of the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated C=C double bonds, which is a likely step in the degradation of this compound. nih.govalmacgroup.com HTS assays for EREDs have been developed and could be adapted for this specific substrate. nih.govresearchgate.net

Ketoreductases (KREDs): These enzymes could reduce the ketone group, leading to a hydroxylated intermediate.

Decarboxylases: These enzymes could remove the carboxyl group, yielding a volatile ketone.

Hydratases: These enzymes could add water across the double bond.

HTS strategies can be based on various principles, including colorimetric assays, fluorescence-activated cell sorting (FACS) to screen whole-cell libraries, and advanced mass spectrometry techniques. researchgate.netnih.gov The development of a specific and sensitive assay for the consumption of this compound or the formation of a specific product would be a critical first step.

Computational Modeling of Reaction Mechanisms

Computational biochemistry provides invaluable insights into the microscopic details of enzymatic reactions. nih.gov For this compound, computational modeling can be employed to predict and understand the mechanisms of enzymes that might interact with it.

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction catalyzed by a putative enzyme, such as an enoate reductase. acs.org These models can elucidate the transition state of the reaction, identify key active site residues involved in catalysis, and explain the enzyme's substrate specificity and stereoselectivity. acs.org For instance, modeling could explore how the enzyme positions the substrate for hydride attack on the double bond. acs.org

Furthermore, molecular docking studies could be used to screen virtual libraries of enzymes against this compound to identify potential candidates for experimental validation. chalmers.se Density functional theory (DFT) calculations can also provide insights into the reactivity of the molecule itself, for example, by studying its interaction with reactive oxygen species. mdpi.com

Systems Biology Approaches to Metabolic Integration

Understanding the role of this compound within the broader context of cellular metabolism requires a systems-level approach. Metabolic network modeling can be used to integrate this compound into the metabolic maps of relevant organisms.

Predict the metabolic consequences of engineering an organism to produce or degrade the compound.

Identify metabolic bottlenecks or competing pathways.

Suggest gene knockout or overexpression targets to optimize a desired metabolic outcome. frontiersin.org

Metagenomic data from environmental samples can be analyzed to reconstruct metabolic pathways in microbial communities, potentially revealing the flow of carbon through compounds like this compound in complex ecosystems. mdpi.commdpi.com

Investigating Ecological and Environmental Roles in Research Contexts

The chemical properties of this compound, particularly its unsaturated and keto functionalities, suggest it may have specific ecological or environmental roles.

Ecological Roles: Many fatty acids and their derivatives serve as signaling molecules or are involved in microbial defense and adaptation. frontiersin.org For instance, certain unsaturated keto fatty acids isolated from a coral-associated actinomycete have shown antibacterial activity. researchgate.net Future research could investigate whether this compound acts as a signaling molecule in microbial communities (quorum sensing), a defense compound against competing microbes, or a factor in host-microbe interactions. Its presence in certain environments could be an indicator of specific microbial activities. The fatty acid composition of bacterial membranes is known to change in response to environmental conditions, and the potential incorporation or influence of this compound on membrane properties could be another area of investigation. frontiersin.orgasm.org

Environmental Fate: As an α,β-unsaturated carboxylic acid, its environmental fate is of interest. science.gov Research could focus on its biodegradability in different environments, its potential for bioaccumulation, and its impact on soil and aquatic microbial communities. The reactivity of its double bond and keto group suggests it may be susceptible to both biotic and abiotic degradation processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-oxohex-2-enoic acid, and how do reaction conditions influence yield and isomer purity?

- Methodological Answer : Synthesis can be optimized by controlling pH and temperature. For example, alkaline conditions (pH ~12.5) with cooling (e.g., ice bath) minimize oligomerization side reactions, as observed in oxidation studies of related lactones . Coupling constants from NMR (e.g., 12.2 Hz for cis isomers vs. 16.0 Hz for trans) should be monitored to confirm stereochemistry .

Q. How can the structural geometry of this compound be experimentally validated?

- Methodological Answer : X-ray crystallography is ideal for confirming planar geometry and hydrogen-bonding patterns. For example, analogous oxamide derivatives form chains via O–H⋯O and C–H⋯O interactions, which stabilize crystal structures . NMR analysis (e.g., H and C) can complement crystallography by identifying functional groups and stereoisomers .

Q. What are the stability challenges of this compound under varying pH and temperature?

- Methodological Answer : Stability assays under acidic, neutral, and alkaline conditions (e.g., 25°C vs. 0°C) reveal pH-dependent degradation pathways. Basic conditions often promote ring-opening or oligomerization, necessitating low-temperature protocols to preserve integrity .

Advanced Research Questions

Q. How do reaction mechanisms differ for this compound in enzymatic vs. abiotic systems?

- Methodological Answer : Comparative studies using isotopic labeling (e.g., O) and kinetic isotope effects (KIEs) can distinguish enzymatic catalysis (e.g., dehydrogenase-mediated oxidation) from non-enzymatic pathways. Computational modeling (DFT) further elucidates transition states and energy barriers .

Q. What computational methods are effective for predicting the reactivity of this compound in complex matrices?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic properties (e.g., frontier molecular orbitals) and predict regioselectivity in reactions. Validate predictions with experimental data, such as HPLC-MS for reaction intermediates .

Q. How can contradictions in literature data on this compound’s hydrogen-bonding behavior be resolved?

- Methodological Answer : Systematic replication of experiments under standardized conditions (pH, solvent, temperature) is critical. For example, discrepancies in hydrogen-bonding motifs may arise from crystallization solvents (e.g., DMSO vs. water). Pair X-ray data with IR spectroscopy to confirm bond types .

Q. What strategies improve the reproducibility of this compound’s synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.